Nat2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

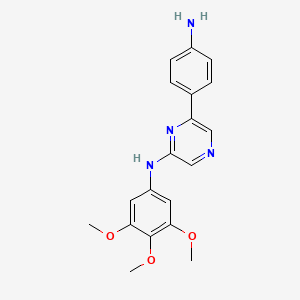

6-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-24-16-8-14(9-17(25-2)19(16)26-3)22-18-11-21-10-15(23-18)12-4-6-13(20)7-5-12/h4-11H,20H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAWYHVOGBWCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC(=CN=C2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of N-Acetyltransferase 2 (NAT2) in Xenobiotic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyltransferase 2 (NAT2) is a key phase II drug-metabolizing enzyme with a critical role in the biotransformation of a wide array of xenobiotics, including therapeutic drugs and pro-carcinogens. Genetic polymorphisms in the NAT2 gene result in distinct acetylator phenotypes—slow, intermediate, and rapid—which significantly influence an individual's response to xenobiotic exposure. This variation in acetylation capacity has profound implications for drug efficacy, adverse drug reactions, and susceptibility to certain cancers. This technical guide provides an in-depth overview of NAT2's function, genetic variability, and clinical significance, supported by quantitative data, detailed experimental protocols, and visual representations of key metabolic and experimental pathways.

Introduction to NAT2 and its Function

Arylamine N-acetyltransferase 2 (NAT2) is a cytosolic enzyme primarily expressed in the liver and small intestine.[1][2] It catalyzes the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to xenobiotics containing aromatic amine or hydrazine functional groups.[3] This process, known as N-acetylation, generally leads to the detoxification and enhanced excretion of these compounds.[3]

However, NAT2 also participates in the metabolic activation of certain pro-carcinogens through O-acetylation of N-hydroxyarylamines, converting them into highly reactive intermediates that can form DNA adducts and initiate carcinogenesis.[4] This dual role of NAT2 in both detoxification and bioactivation underscores its importance in pharmacokinetics, toxicology, and cancer research.[4]

The NAT2 Acetylation Polymorphism

The NAT2 gene is highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) identified.[2][5] These genetic variations can lead to the production of NAT2 enzymes with reduced activity or stability, resulting in a trimodal distribution of acetylation capacity within human populations:

-

Slow Acetylators: Individuals homozygous for two slow-activity alleles. They metabolize NAT2 substrates at a significantly reduced rate.[5]

-

Intermediate Acetylators: Individuals heterozygous with one rapid- and one slow-activity allele.[5]

-

Rapid Acetylators: Individuals homozygous for two rapid- (or "wild-type") activity alleles.[5]

The prevalence of these acetylator phenotypes varies considerably among different ethnic populations, highlighting the importance of considering genetic ancestry in pharmacogenetic studies and clinical practice.[6]

Quantitative Data

Kinetic Parameters of NAT2 Alleles for Various Drug Substrates

The enzymatic activity of different NAT2 allozymes varies significantly depending on the substrate. The following table summarizes the kinetic parameters (Km, Vmax, and CLint) for the N-acetylation of eight drugs by recombinant proteins encoded by the major NAT2 alleles.[7]

| Drug | NAT2 Allele | Km (μM) | Vmax (relative peak area/min/mg protein) | CLint (Vmax/Km) |

| Aminoglutethimide | NAT24 | 76.24 ± 2.49 | 45.18 ± 1.52 | 0.593 ± 0.010 |

| NAT25 | 104.07 ± 8.65 | 10.87 ± 0.65 | 0.105 ± 0.004 | |

| NAT26 | 187.75 ± 26.36 | 6.70 ± 0.51 | 0.037 ± 0.003 | |

| NAT27 | 75.31 ± 10.81 | 11.33 ± 0.86 | 0.153 ± 0.010 | |

| Dapsone | NAT24 | 11.26 ± 0.99 | 10.47 ± 0.42 | 0.938 ± 0.048 |

| NAT25 | 15.01 ± 2.12 | 2.62 ± 0.15 | 0.177 ± 0.013 | |

| NAT26 | 11.33 ± 1.13 | 0.61 ± 0.03 | 0.054 ± 0.003 | |

| NAT27 | 0.60 ± 0.07 | 0.43 ± 0.01 | 0.724 ± 0.038 | |

| Hydralazine | NAT24 | 11.90 ± 0.76 | 3.51 ± 0.11 | 0.296 ± 0.009 |

| NAT25 | 13.56 ± 1.51 | 0.72 ± 0.04 | 0.053 ± 0.003 | |

| NAT26 | 14.54 ± 2.15 | 0.17 ± 0.01 | 0.012 ± 0.001 | |

| NAT27 | 12.19 ± 1.83 | 0.25 ± 0.02 | 0.021 ± 0.001 | |

| Isoniazid | NAT24 | 118.00 ± 5.61 | 30.68 ± 0.81 | 0.260 ± 0.006 |

| NAT25 | 107.03 ± 11.69 | 9.21 ± 0.54 | 0.087 ± 0.004 | |

| NAT26 | 132.84 ± 20.21 | 3.86 ± 0.29 | 0.029 ± 0.002 | |

| NAT27 | 124.78 ± 17.58 | 2.50 ± 0.17 | 0.020 ± 0.001 | |

| Phenelzine | NAT24 | 10.96 ± 0.81 | 1.87 ± 0.07 | 0.171 ± 0.006 |

| NAT25 | 12.01 ± 1.48 | 0.56 ± 0.03 | 0.047 ± 0.002 | |

| NAT26 | 12.87 ± 1.95 | 0.24 ± 0.01 | 0.019 ± 0.001 | |

| NAT27 | 11.69 ± 1.70 | 0.15 ± 0.01 | 0.013 ± 0.001 | |

| Procainamide | NAT24 | 102.73 ± 5.76 | 4.88 ± 0.14 | 0.048 ± 0.001 |

| NAT25 | 110.45 ± 12.42 | 1.22 ± 0.07 | 0.011 ± 0.001 | |

| NAT26 | 106.63 ± 13.91 | 0.47 ± 0.03 | 0.004 ± 0.000 | |

| NAT27 | 103.35 ± 14.93 | 0.32 ± 0.02 | 0.003 ± 0.000 | |

| Sulfamethazine | NAT24 | 148.42 ± 6.00 | 25.17 ± 0.54 | 0.170 ± 0.003 |

| NAT25 | 185.08 ± 19.33 | 5.56 ± 0.30 | 0.030 ± 0.001 | |

| NAT26 | 205.51 ± 24.37 | 1.39 ± 0.08 | 0.007 ± 0.000 | |

| NAT27 | 29.32 ± 2.92 | 2.05 ± 0.07 | 0.071 ± 0.003 | |

| Sulfapyridine | NAT24 | 14.88 ± 1.05 | 1.58 ± 0.06 | 0.106 ± 0.004 |

| NAT25 | 16.59 ± 1.97 | 0.44 ± 0.02 | 0.027 ± 0.001 | |

| NAT26 | 16.79 ± 2.37 | 0.16 ± 0.01 | 0.010 ± 0.001 | |

| NAT27 | 2.61 ± 0.32 | 0.13 ± 0.00 | 0.050 ± 0.002 |

Data adapted from Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity.[7]

Frequency of NAT2 Acetylator Phenotypes in Different Populations

The distribution of NAT2 acetylator phenotypes shows significant inter-ethnic variation. The following table provides an overview of the approximate frequencies of slow, intermediate, and rapid acetylators in several major populations.

| Population | Slow Acetylators (%) | Intermediate Acetylators (%) | Rapid Acetylators (%) |

| Caucasians (European) | 40-70 | 30-50 | 5-20 |

| Africans/African Americans | 20-50 | 40-60 | 10-30 |

| East Asians (e.g., Chinese, Japanese, Korean) | 10-30 | 40-60 | 20-40 |

| South Asians | 40-60 | 30-50 | 5-15 |

| Middle Eastern | 50-80 | 15-40 | <10 |

| Native Americans | 10-50 | 40-60 | 10-40 |

Frequencies are approximate and can vary within specific subpopulations. Data synthesized from multiple sources.[1][6][8]

Key Metabolic Pathways Involving NAT2

Isoniazid Metabolism

Isoniazid, a primary drug for tuberculosis treatment, is predominantly metabolized by NAT2.[3] The rate of its acetylation directly impacts plasma drug concentrations and the risk of adverse effects, particularly hepatotoxicity.[3]

Arylamine Carcinogen Metabolism

NAT2 plays a dual role in the metabolism of arylamine carcinogens. N-acetylation in the liver is a detoxification pathway, while O-acetylation of N-hydroxylated metabolites in target tissues like the bladder can lead to the formation of reactive species that damage DNA.

Experimental Protocols

NAT2 Genotyping by PCR-RFLP

This protocol describes a common method for identifying key SNPs in the NAT2 gene to infer acetylator status.

Objective: To determine the genotype for common NAT2 slow-acetylator alleles (NAT25, NAT26, NAT2*7).

Materials:

-

Genomic DNA extracted from whole blood or saliva

-

PCR primers flanking the SNP regions of interest

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Restriction enzymes (e.g., KpnI for NAT25, TaqI for NAT26, BamHI for NAT2*7)

-

Agarose gel and electrophoresis equipment

-

DNA ladder

-

Gel documentation system

Procedure:

-

PCR Amplification:

-

Set up a PCR reaction containing genomic DNA, forward and reverse primers for the target NAT2 region, Taq polymerase, dNTPs, and PCR buffer.

-

Perform PCR using an optimized thermal cycling program (e.g., initial denaturation at 94°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step).

-

-

Restriction Enzyme Digestion:

-

To separate aliquots of the PCR product, add the appropriate restriction enzyme and its corresponding buffer.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C for KpnI and BamHI, 65°C for TaqI) for a sufficient duration to ensure complete digestion.

-

-

Agarose Gel Electrophoresis:

-

Load the digested PCR products and an undigested control onto an agarose gel.

-

Run the gel at a constant voltage until the DNA fragments are adequately separated.

-

-

Genotype Determination:

-

Visualize the DNA fragments under UV light.

-

The presence or absence of restriction sites, indicated by the pattern of DNA fragments, reveals the genotype for each SNP. For example, the wild-type allele may be cut by the enzyme, while the variant allele remains uncut.

-

NAT2 Phenotyping using the Caffeine Test

This protocol outlines a non-invasive method to determine an individual's NAT2 activity.

Objective: To determine the NAT2 acetylator phenotype by measuring the ratio of specific caffeine metabolites in urine.

Materials:

-

Caffeine (e.g., 150 mg tablet or capsule)

-

Urine collection containers

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., methanol/water mixture)

-

Standards for caffeine and its metabolites (e.g., 5-acetylamino-6-formylamino-3-methyluracil [AFMU], 1-methylxanthine [1X], 1-methyluric acid [1U])

Procedure:

-

Subject Preparation:

-

Subjects should abstain from caffeine-containing products for at least 12 hours prior to the test.

-

-

Caffeine Administration and Sample Collection:

-

Administer a standard dose of caffeine (e.g., 150 mg) with water.

-

Collect a urine sample 4-6 hours after caffeine ingestion.

-

-

Sample Preparation:

-

Centrifuge the urine sample to remove any precipitate.

-

The supernatant may be diluted or directly injected into the HPLC system.

-

-

HPLC Analysis:

-

Inject the prepared urine sample into the HPLC system.

-

Separate the caffeine metabolites using a C18 column and an appropriate mobile phase gradient.

-

Detect and quantify the metabolites using a UV detector (e.g., at 280 nm) or a mass spectrometer.

-

-

Phenotype Determination:

-

Calculate the molar ratio of specific metabolites. A commonly used ratio is (AFMU) / (1X).

-

The distribution of this ratio in a population is typically bimodal or trimodal, allowing for the classification of individuals into slow, intermediate, and rapid acetylator phenotypes based on established cut-off values.

-

Experimental Workflow for NAT2 Pharmacogenetic Analysis

The following diagram illustrates a typical workflow for a pharmacogenetic study investigating the influence of NAT2 genotype on drug response.

Conclusion

The N-acetyltransferase 2 enzyme is a pivotal component of xenobiotic metabolism, and its genetic polymorphism is a well-established determinant of inter-individual variability in drug response and cancer susceptibility. For researchers, scientists, and drug development professionals, a thorough understanding of NAT2's role is essential for advancing personalized medicine, optimizing drug therapy, and assessing chemical risk. The data and protocols presented in this guide offer a comprehensive resource to support these endeavors. As pharmacogenetics continues to be integrated into clinical practice, the importance of characterizing an individual's NAT2 status will undoubtedly grow.

References

- 1. Frontiers | Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity [frontiersin.org]

- 2. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacogenetic association between NAT2 gene polymorphisms and isoniazid induced hepatotoxicity: trial sequence meta-analysis as evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic activation and deactivation of arylamine carcinogens by recombinant human NAT1 and polymorphic NAT2 acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on Genotyping Polymorphism and Sequencing of N-Acetyltransferase 2 (NAT2) among Al-Ahsa Population - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

NAT2 expression in different human tissues

An In-depth Technical Guide to N-acetyltransferase 2 (NAT2) Expression in Human Tissues

Introduction

N-acetyltransferase 2 (NAT2) is a phase II xenobiotic-metabolizing enzyme crucial for the acetylation of a wide array of arylamine and hydrazine drugs, as well as environmental carcinogens.[1][2] Encoded by the NAT2 gene on chromosome 8, this enzyme plays a dual role in both the detoxification and bioactivation of various compounds.[1][3] Genetic polymorphisms in the NAT2 gene are well-documented and lead to distinct phenotypes in human populations, categorizing individuals as rapid, intermediate, or slow acetylators.[2][4] This variation in acetylation capacity can significantly impact drug efficacy, predispose individuals to adverse drug reactions, and modify susceptibility to certain types of cancer, including those of the bladder and colon.[3][5][6] Given its critical role in pharmacology and toxicology, a thorough understanding of NAT2 expression across different human tissues is essential for researchers, scientists, and drug development professionals.

NAT2 Expression Across Human Tissues

NAT2 expression is most prominent in the liver and gastrointestinal tract, which aligns with its primary role in first-pass metabolism.[7][8] However, detectable levels of NAT2 mRNA and protein are present in a variety of other tissues, suggesting a broader role in local metabolism and detoxification.[5][7] The distribution of NAT2 is a key factor in understanding organ-specific toxicity and carcinogenesis related to arylamine exposure.[3][5]

Quantitative mRNA Expression Data

Quantitative analysis using sensitive methods like TaqMan reverse transcriptase-polymerase chain reaction (RT-PCR) has provided a detailed picture of NAT2 mRNA levels across numerous human tissues. The liver consistently shows the highest expression, with the small intestine and colon also exhibiting substantial levels.[7][9] Other tissues generally express NAT2 mRNA at levels that are 1% or less than that of the liver.[7]

| Tissue | Relative NAT2 mRNA Expression Level | Cellular Localization of mRNA | Data Source / Method | Citation(s) |

| Liver | Very High | Hepatocytes (maximal intensity in zone 1) | TaqMan RT-PCR, In Situ Hybridization | [3][7][9] |

| Small Intestine | High | Epithelial cells (surface and crypts) | TaqMan RT-PCR, In Situ Hybridization | [3][7][9] |

| Colon | High | Epithelial cells (surface and crypts) | TaqMan RT-PCR, In Situ Hybridization | [3][7][9] |

| Kidney | Low (~1% of liver) | Not conclusively determined | TaqMan RT-PCR, In Situ Hybridization | [3][7] |

| Lung | Low (~1% of liver) | Epithelial cells of respiratory bronchioles | TaqMan RT-PCR, In Situ Hybridization | [3][5][7] |

| Spleen | Low (~1% of liver) | Not specified | TaqMan RT-PCR | [7] |

| Testis | Low (~1% of liver) | Not specified | TaqMan RT-PCR | [7] |

| Stomach | Low | Epithelial cells | In Situ Hybridization, TaqMan RT-PCR | [3][5][7] |

| Bladder | Low | Urothelial cells | In Situ Hybridization | [3][5] |

| Esophagus | Low | Basal proliferating cells of squamous epithelium | In Situ Hybridization | [3] |

| Ureter | Low | Urothelial cells | In Situ Hybridization | [3][5] |

| Fetal Liver | Very Low | Not specified | TaqMan RT-PCR | [7] |

| Heart | Very Low | Not specified | TaqMan RT-PCR | [7] |

| Skeletal Muscle | Very Low | Not specified | TaqMan RT-PCR | [7] |

| Thymus | Very Low | Not specified | TaqMan RT-PCR | [7] |

| Trachea | Very Low | Not specified | TaqMan RT-PCR | [7] |

Signaling Pathways and Regulation of NAT2 Expression

The expression of NAT2 is not static and can be influenced by metabolic factors. Recent studies have shown that NAT2 is transcriptionally regulated by glucose and insulin in liver cancer cell lines.[10][11] This suggests a link between the cell's metabolic state and its capacity for xenobiotic metabolism. The expression pattern of NAT2 shares similarities with genes involved in fatty acid transport and lipogenesis, such as FABP1 and CD36.[10][11] Furthermore, in silico analyses have identified co-expression of NAT2 with genes involved in lipid and cholesterol biosynthesis and transport.[10][11]

Caption: Transcriptional regulation of NAT2 by nutrient status.

Experimental Protocols for Studying NAT2 Expression

Accurate quantification and localization of NAT2 mRNA and protein require specific and validated experimental methodologies. Due to the high sequence homology between NAT1 and NAT2 (87% nucleotide identity), it is critical to use assays that can reliably distinguish between these two paralogs.[3][7]

Quantitative Real-Time RT-PCR (qRT-PCR) for NAT2 mRNA

This method provides a sensitive and specific means to quantify NAT2 mRNA levels.[7][9] A TaqMan assay with intron-spanning primers is recommended to avoid amplification of contaminating genomic DNA and to ensure specificity for NAT2.[7]

Caption: Workflow for NAT2 mRNA quantification by qRT-PCR.

Detailed Protocol:

-

RNA Extraction: Isolate total RNA from fresh or frozen human tissue samples using a standard protocol (e.g., TRIzol reagent or column-based kits). Treat with DNase I to remove any genomic DNA contamination.

-

RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Primer and Probe Design: Design NAT2-specific primers and a TaqMan probe. Crucially, one primer should span an exon-intron junction to prevent amplification from genomic DNA.[7] The probe should be labeled with a 5' reporter dye (e.g., FAM) and a 3' quencher dye (e.g., TAMRA).

-

Real-Time PCR: Perform the PCR amplification in a real-time PCR system. A typical reaction includes cDNA template, NAT2-specific forward and reverse primers, TaqMan probe, and a qPCR master mix.

-

Thermal Cycling Conditions: An initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[7]

-

-

Data Analysis: Determine the cycle threshold (Ct) for NAT2 and an endogenous control gene (e.g., 18S rRNA) for each sample. Calculate the relative expression of NAT2 mRNA using the comparative Ct (ΔΔCt) method.

In Situ Hybridization (ISH) for NAT2 mRNA Localization

ISH is used to visualize the specific cellular location of NAT2 mRNA within tissue sections, providing valuable spatial context to expression data.[3][5]

Detailed Protocol:

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded human tissue sections (4-6 µm thick).[3][5]

-

Probe Preparation: Synthesize NAT2-specific antisense and sense (negative control) riboprobes labeled with a detectable marker like digoxigenin (DIG) or a radioactive isotope (e.g., ³²P).[3] Probe specificity must be validated to ensure no cross-hybridization with NAT1 mRNA.[3]

-

Pre-hybridization: Deparaffinize and rehydrate the tissue sections. Perform proteinase K digestion to improve probe accessibility, followed by acetylation to reduce background signal.

-

Hybridization: Apply the labeled riboprobe to the tissue sections and incubate overnight at a specific temperature (e.g., 60°C) in a humidified chamber to allow the probe to anneal to the target mRNA.[3]

-

Post-hybridization Washes: Perform a series of stringent washes to remove any non-specifically bound probe.[3]

-

Detection:

-

For DIG-labeled probes, use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). Add a chromogenic substrate (e.g., NBT/BCIP) to produce a colored precipitate at the site of hybridization.

-

For radiolabeled probes, coat slides with photographic emulsion and expose for a set period. Develop the slides to visualize silver grains over the cells expressing the target mRNA.[3]

-

-

Counterstaining and Imaging: Lightly counterstain the sections with a nuclear stain (e.g., hematoxylin or nuclear fast red) to visualize tissue morphology. Image the slides using a bright-field microscope.

Immunohistochemistry (IHC) for NAT2 Protein Localization

IHC allows for the detection and localization of NAT2 protein within the cellular and subcellular compartments of tissues.

References

- 1. genecards.org [genecards.org]

- 2. N-acetyltransferase 2 - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Expression and genotype-dependent catalytic activity of N-acetyltransferase 2 (NAT2) in human peripheral blood mononuclear cells and its modulation by Sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localization of N-acetyltransferases NAT1 and NAT2 in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NAT2 | Cancer Genetics Web [cancer-genetics.org]

- 7. Identification of N-Acetyltransferase 2 (NAT2) Transcription Start Sites and Quantitation of NAT2-specific mRNA in Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trait: Detoxification Rate (NAT2) | FitnessGenes® [fitnessgenes.com]

- 9. Identification of N-acetyltransferase 2 (NAT2) transcription start sites and quantitation of NAT2-specific mRNA in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptional Regulation of Human Arylamine N-Acetyltransferase 2 Gene by Glucose and Insulin in Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional Regulation of Human Arylamine N-Acetyltransferase 2 Gene by Glucose and Insulin in Liver Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of N-acetyltransferase 2 (NAT2): An In-depth Technical Guide

Introduction

N-acetyltransferase 2 (NAT2) is a key phase II drug-metabolizing enzyme that plays a crucial role in the metabolism of a wide array of arylamine and hydrazine drugs, as well as environmental carcinogens. The gene encoding NAT2 is highly polymorphic in human populations, leading to distinct phenotypes of "slow," "intermediate," and "rapid" acetylators. This genetic variation has significant implications for individual differences in drug efficacy and toxicity, as well as susceptibility to certain cancers. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to NAT2, intended for researchers, scientists, and drug development professionals.

A Historical Perspective: The Unraveling of the Acetylation Polymorphism

The story of NAT2 is intrinsically linked to the early days of pharmacogenetics and the investigation of idiosyncratic drug reactions. The journey of its discovery was not a single event but a gradual unfolding of observations, clinical insights, and biochemical and genetic research.

The Isoniazid Clue (1950s): The first major clue emerged in the 1950s with the widespread use of the anti-tubercular drug isoniazid. Clinicians observed that patients exhibited a bimodal distribution in their plasma concentrations of isoniazid after a standard dose.[1] Some individuals metabolized the drug quickly, while others did so much more slowly, leading to higher plasma levels and an increased risk of peripheral neuropathy.[2] This led to the initial classification of individuals as "rapid" and "slow" inactivators of isoniazid.[3]

Pioneering Work of David A. Price Evans: The genetic basis of this variation was first rigorously investigated by Dr. David A. Price Evans and his colleagues in the late 1950s and early 1960s. Through family studies, they demonstrated that the slow acetylator phenotype was inherited as an autosomal recessive trait.[4] Their seminal work laid the foundation for the field of pharmacogenetics.

The Role of Wendell W. Weber: In the following decades, Dr. Wendell W. Weber made significant contributions to the understanding of N-acetyltransferases.[5][6][7] His research helped to elucidate the biochemical mechanisms of acetylation and further characterized the properties of the enzymes involved. His work, along with others, solidified the concept of the acetylation polymorphism as a critical factor in drug metabolism.[8]

From Phenotype to Genotype (1990s): The advent of molecular biology techniques in the 1980s and 1990s allowed researchers to move from observing the phenotype (the rate of drug metabolism) to identifying the underlying genotype. The human NAT2 gene was cloned and sequenced, revealing the single nucleotide polymorphisms (SNPs) responsible for the different acetylator phenotypes. This marked a new era in NAT2 research, enabling direct genetic testing to predict an individual's acetylation status.

The Molecular Biology of NAT2

The NAT2 gene is located on chromosome 8p22 and consists of a single coding exon of 870 base pairs.[1] The enzyme it encodes, N-acetyltransferase 2, is a cytosolic protein primarily expressed in the liver and small intestine. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the nitrogen atom of arylamine and hydrazine substrates.

Quantitative Data on NAT2

Allele and Genotype Frequencies

The frequency of NAT2 alleles and the resulting acetylator phenotypes vary significantly across different ethnic populations. These variations are a key consideration in global medicine and drug development.

| Allele | Associated Phenotype | Key SNP(s) | Caucasian Frequency (%) | African American Frequency (%) | East Asian Frequency (%) |

| NAT24 | Rapid | Wild-type | 25-40 | 20-35 | 60-75 |

| NAT25B | Slow | 341T>C, 481C>T, 803A>G | 40-50 | 30-40 | 10-20 |

| NAT26A | Slow | 590G>A, 803A>G | 20-30 | 25-35 | 15-25 |

| NAT27B | Slow | 857G>A | 1-5 | 1-5 | 1-5 |

| NAT2*14A | Slow | 191G>A | <1 | 5-10 | <1 |

Note: Frequencies are approximate and can vary between specific subpopulations. Data compiled from multiple sources.[9][10][11][12][13][14]

Enzyme Kinetics of NAT2 Allozymes

Different NAT2 allozymes exhibit distinct kinetic properties, which underlie the observed differences in acetylation capacity. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

| Allozyme | Substrate | Km (µM) | Vmax (relative to NAT24) |

| NAT24 (Wild-type) | Sulfamethazine | 100 - 200 | 1.00 |

| Isoniazid | 50 - 150 | 1.00 | |

| NAT25B | Sulfamethazine | 150 - 250 | ~0.10 - 0.20 |

| Isoniazid | 70 - 180 | ~0.15 - 0.25 | |

| NAT26A | Sulfamethazine | 120 - 220 | ~0.05 - 0.15 |

| Isoniazid | 60 - 160 | ~0.10 - 0.20 | |

| NAT2*7B | Sulfamethazine | 10 - 30 | ~0.20 - 0.30 |

| Isoniazid | 80 - 200 | ~0.25 - 0.35 |

Note: Kinetic parameters are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.[15][16][17][18]

Key Experimental Protocols

Phenotyping: The Caffeine Test

The caffeine test is a non-invasive method to determine an individual's NAT2 phenotype. Caffeine is partially metabolized by NAT2, and the ratio of specific metabolites in the urine reflects the enzyme's activity.

Protocol:

-

Subject Preparation: Subjects should abstain from caffeine-containing products (coffee, tea, soda, chocolate) for at least 24 hours prior to the test.

-

Caffeine Administration: Administer a standard dose of caffeine (e.g., 150-200 mg) orally.[19][20]

-

Urine Collection: Collect a urine sample 5-6 hours after caffeine administration.[19]

-

Metabolite Analysis: Analyze the urine for the concentrations of 5-acetylamino-6-formylamino-3-methyluracil (AFMU), 1-methylxanthine (1X), and 1-methyluric acid (1U) using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][19][20]

-

Ratio Calculation: Calculate the molar ratio of (AFMU) / (AFMU + 1X + 1U).[7][21][22][23][24]

-

Phenotype Determination:

-

Slow Acetylators: Exhibit a low ratio.

-

Rapid Acetylators: Exhibit a high ratio.

-

An antimode in the bimodal distribution of the ratios is used to distinguish between the two groups.

-

Genotyping: PCR-RFLP

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a classic method for identifying known SNPs. It involves amplifying a DNA segment containing the SNP and then digesting it with a restriction enzyme that cuts at one of the allelic variants.

Protocol for NAT25 (341T>C) and NAT26 (590G>A):

-

DNA Extraction: Isolate genomic DNA from a blood or saliva sample.

-

PCR Amplification:

-

Primers for NAT2*5 (341T>C):

-

Forward: 5'-GGAACAAATTGGATTGG-3'

-

Reverse: 5'-TCTAGCATGAATCACTCTGC-3'[25]

-

-

Primers for NAT2*6 (590G>A):

-

Forward: 5'-GTCACACGAGGAAGAGTTGG-3'

-

Reverse: 5'-ACACAAGGGTTTATTTTGTTC-3'

-

-

PCR Conditions:

-

Initial denaturation: 94°C for 4 minutes.

-

35 cycles of:

-

Denaturation: 94°C for 30-60 seconds.

-

Annealing: 55-60°C for 30-60 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 7 minutes.[21]

-

-

-

Restriction Digest:

-

Gel Electrophoresis: Separate the digested fragments on an agarose gel. The resulting banding pattern reveals the genotype.[3][29][30]

| Genotype | Expected Fragments (NAT25 - DdeI) | Expected Fragments (NAT26 - TaqI) |

| Wild-type (TT/GG) | Digested fragments | Digested fragments |

| Heterozygous (TC/GA) | Undigested and digested fragments | Undigested and digested fragments |

| Homozygous mutant (CC/AA) | Undigested fragment | Undigested fragment |

Visualizing NAT2-Related Pathways and Workflows

Metabolic Pathway of Isoniazid

The following diagram illustrates the central role of NAT2 in the metabolism of the anti-tuberculosis drug isoniazid.

Caption: Metabolic pathway of isoniazid highlighting the role of NAT2.

Experimental Workflow for Genotype-Phenotype Correlation

This diagram outlines the typical workflow for a study investigating the correlation between NAT2 genotype and acetylator phenotype.

Caption: Workflow for a NAT2 genotype-phenotype correlation study.

Conclusion

The discovery and characterization of N-acetyltransferase 2 represent a landmark in the fields of pharmacology and genetics. From the initial clinical observations of variable drug responses to the elucidation of its genetic basis, the story of NAT2 has paved the way for a more personalized approach to medicine. The methodologies developed to study NAT2, from phenotyping assays to genotyping techniques, have become standard tools in pharmacogenetic research. A thorough understanding of the history, molecular biology, and population genetics of NAT2 is essential for drug development professionals and researchers working to optimize drug therapy and minimize adverse reactions. The continued investigation of NAT2 and other pharmacogenes will undoubtedly lead to further advancements in precision medicine.

References

- 1. m.youtube.com [m.youtube.com]

- 2. graphviz.org [graphviz.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. HUMAN ACETYLATION POLYMORPHISM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacogenetics of the arylamine N-acetyltransferases: a symposium in honor of Wendell W. Weber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. global.oup.com [global.oup.com]

- 8. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NAT2 global landscape: Genetic diversity and acetylation statuses from a systematic review | PLOS One [journals.plos.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | Human N-acetyltransferase 2 (NAT2) gene variability in Brazilian populations from different geographical areas [frontiersin.org]

- 14. journals.plos.org [journals.plos.org]

- 15. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A theoretical validation of the substrate depletion approach to determining kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phenotyping of N-acetyltransferase type 2 by caffeine from uncontrolled dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phenotyping of N-acetyltransferase type 2 and xanthine oxidase with caffeine: when should urine samples be collected? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

- 23. files.cpicpgx.org [files.cpicpgx.org]

- 24. scispace.com [scispace.com]

- 25. tandfonline.com [tandfonline.com]

- 26. lornajane.net [lornajane.net]

- 27. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 28. m.youtube.com [m.youtube.com]

- 29. Evaluation of caffeine as a test drug for CYP1A2, NAT2 and CYP2E1 phenotyping in man by in vivo versus in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Acetyltransferase 2 (NAT2) Substrates and Their Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyltransferase 2 (NAT2) is a critical phase II xenobiotic-metabolizing enzyme with a profound impact on the therapeutic efficacy and toxicity of a wide array of drugs and the bioactivation of numerous environmental carcinogens. Genetic polymorphisms in the NAT2 gene result in distinct acetylator phenotypes—rapid, intermediate, and slow—leading to significant interindividual variability in metabolic capacity. This guide provides a comprehensive overview of known NAT2 substrates, their detailed metabolic pathways, and the underlying enzymatic mechanisms. It further presents structured quantitative data on enzyme kinetics and detailed experimental protocols for the assessment of NAT2 function, serving as a vital resource for researchers in pharmacology, toxicology, and drug development.

Introduction to N-Acetyltransferase 2 (NAT2)

Arylamine N-acetyltransferase 2 (NAT2) is a cytosolic enzyme primarily expressed in the liver and small intestine. It plays a pivotal role in the metabolism of xenobiotics, particularly those containing aromatic amine and hydrazine moieties.[1] The core function of NAT2 is to catalyze the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to its substrates.[2] This process, known as acetylation, can have dual consequences:

-

Detoxification (N-acetylation): For many drugs and xenobiotics, N-acetylation is a detoxification step, leading to the formation of more water-soluble and readily excretable metabolites.[3]

-

Bioactivation (O-acetylation): Conversely, for certain procarcinogens, particularly N-hydroxyarylamines, NAT2-catalyzed O-acetylation can lead to the formation of highly reactive intermediates that can bind to DNA, initiating carcinogenic processes.[3]

The clinical and toxicological significance of NAT2 is underscored by its genetic polymorphism. Single nucleotide polymorphisms (SNPs) in the NAT2 gene give rise to different alleles, which in turn determine an individual's acetylator phenotype. This variability is a key determinant of drug response and susceptibility to certain cancers.

The Catalytic Mechanism of NAT2

NAT2 enzymes employ a "ping-pong bi-bi" double displacement reaction mechanism.[2] The catalytic activity is dependent on a conserved Cys-His-Asp catalytic triad within the enzyme's active site.[4]

The acetylation process can be summarized in two main steps:

-

Acetylation of the Enzyme: Acetyl-CoA binds to the enzyme, and the acetyl group is transferred to the active site cysteine residue (Cys68), forming a covalent acetyl-thioester intermediate. Coenzyme A is then released.[2]

-

Transfer of the Acetyl Group to the Substrate: The arylamine or hydrazine substrate binds to the acetylated enzyme. The acetyl group is then transferred from the cysteine residue to the amino or hydrazo group of the substrate, forming the acetylated metabolite. The regenerated enzyme is then ready for another catalytic cycle.[2]

NAT2 Substrates: A Comprehensive Overview

NAT2 metabolizes a diverse range of compounds, which can be broadly categorized into therapeutic drugs and environmental toxins/carcinogens.

Therapeutic Drugs

A significant number of clinically important drugs are substrates for NAT2. The rate of their metabolism, and consequently their efficacy and potential for adverse effects, is heavily influenced by the patient's NAT2 acetylator status.

Table 1: Therapeutic Drug Substrates of NAT2 and their Clinical Implications

| Drug Class | Drug | Primary Use | Implication of Slow Acetylation |

| Antitubercular | Isoniazid | Tuberculosis | Increased risk of hepatotoxicity and peripheral neuropathy |

| Antihypertensives | Hydralazine | Hypertension | Increased bioavailability, enhanced hypotensive effect, higher risk of drug-induced lupus erythematosus[5] |

| Antiarrhythmics | Procainamide | Cardiac arrhythmias | Higher plasma concentrations, increased risk of drug-induced lupus erythematosus[6] |

| Sulfonamides | Sulfamethazine | Antibiotic (veterinary) | Probe drug for phenotyping, slower clearance |

| Sulfasalazine | Inflammatory bowel disease, rheumatoid arthritis | Higher levels of the active metabolite sulfapyridine, increased risk of adverse effects[7] | |

| Antiretrovirals | Dapsone | Leprosy, dermatitis herpetiformis, Pneumocystis pneumonia prophylaxis | Increased risk of methemoglobinemia and other hematological toxicities |

| Antidepressants | Phenelzine | Depression | Potential for altered efficacy and side effect profile |

| Anticonvulsants | Clonazepam | Seizures, panic disorder | Slower metabolism of the 7-amino metabolite |

| Other | Amifampridine | Lambert-Eaton myasthenic syndrome | More frequent treatment-emergent adverse events |

| Aminoglutethimide | Cushing's syndrome, metastatic breast cancer | Altered metabolism | |

| Nitrazepam | Insomnia, seizures | Slower clearance |

Environmental Carcinogens and Toxins

NAT2 plays a crucial role in the metabolism of several procarcinogens found in tobacco smoke, cooked meats, and industrial chemicals.

Table 2: Environmental Carcinogen and Toxin Substrates of NAT2

| Carcinogen/Toxin | Source | Metabolic Consequence |

| Aromatic Amines | ||

| 4-Aminobiphenyl (4-ABP) | Tobacco smoke, industrial settings | O-acetylation leads to bioactivation and increased risk of bladder cancer[1] |

| 2-Naphthylamine | Tobacco smoke, industrial settings | Bioactivation, associated with bladder cancer |

| Benzidine | Dyes, industrial settings | Bioactivation, associated with bladder cancer |

| 4,4'-Methylene-bis(2-chloroaniline) (MOCA) | Industrial curing agent | Bioactivation[1] |

| Heterocyclic Amines (HCAs) | ||

| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | Cooked meats | Bioactivation, potential risk for colorectal cancer |

| 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) | Cooked meats | Bioactivation, potential risk for colorectal and breast cancer |

Quantitative Analysis of NAT2 Enzyme Kinetics

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide quantitative measures of the affinity of NAT2 for its substrates and its catalytic efficiency. These parameters can vary significantly between different NAT2 allozymes.

Table 3: Enzyme Kinetic Parameters for the N-acetylation of Various Drugs by Recombinant NAT2 Alleles [8][9]

| Substrate | Allele | Km (μM) | Vmax (relative peak area/min/mg protein) | CLint (Vmax/Km) |

| Aminoglutethimide | NAT24 | 76.24 ± 2.49 | 45.18 ± 1.52 | 0.593 ± 0.010 |

| NAT25 | 104.07 ± 8.65 | 10.87 ± 0.65 | 0.105 ± 0.004 | |

| NAT26 | 187.75 ± 26.36 | 6.70 ± 0.51 | 0.037 ± 0.003 | |

| Diaminodiphenyl sulfone (Dapsone) | NAT24 | - | - | - |

| NAT25 | - | - | - | |

| NAT26 | - | - | - | |

| Hydralazine | NAT24 | - | - | - |

| NAT25 | - | - | - | |

| NAT26 | - | - | - | |

| Isoniazid | NAT24 | - | - | - |

| NAT25 | - | - | - | |

| NAT26 | - | - | - | |

| Phenelzine | NAT24 | - | - | - |

| NAT25 | - | - | - | |

| NAT26 | - | - | - | |

| Procainamide | NAT24 | - | - | - |

| NAT25 | - | - | - | |

| NAT26 | - | - | - | |

| Sulfamethazine | NAT24 | - | - | - |

| NAT25 | - | - | - | |

| NAT26 | - | - | - | |

| Sulfapyridine | NAT24 | - | - | - |

| NAT25 | - | - | - | |

| NAT26 | - | - | - |

Note: The full dataset from the cited source includes values for the NAT2*7 allele as well. Due to the extensive nature of the data, a selection is presented here. Researchers are encouraged to consult the primary literature for the complete dataset.[8][9]

Metabolic Pathways of Key NAT2 Substrates

The following diagrams illustrate the metabolic pathways of several key drugs metabolized by NAT2.

Isoniazid Metabolism

Isoniazid is a cornerstone of tuberculosis therapy. Its metabolism is predominantly mediated by NAT2.

Caption: Metabolic pathway of Isoniazid.

Dapsone Metabolism

Dapsone metabolism involves a balance between N-acetylation by NAT2 and N-hydroxylation by cytochrome P450 enzymes.

Caption: Metabolic pathway of Dapsone.

Hydralazine Metabolism

Hydralazine undergoes complex metabolism involving acetylation by NAT2 as a key step.

Caption: Metabolic pathway of Hydralazine.[5][8]

Sulfasalazine Metabolism

Sulfasalazine is a prodrug that is cleaved in the colon to its active moieties, 5-aminosalicylic acid (5-ASA) and sulfapyridine. Sulfapyridine is then absorbed and metabolized by NAT2.

Caption: Metabolic pathway of Sulfasalazine.[7]

Procainamide Metabolism

Procainamide is metabolized to its active metabolite, N-acetylprocainamide (NAPA), by NAT2.

Caption: Metabolic pathway of Procainamide.[3]

Experimental Protocols

The following section provides detailed methodologies for key experiments related to NAT2 research.

NAT2 Genotyping using PCR-RFLP

This protocol describes a common method for identifying key SNPs in the NAT2 gene to determine the acetylator genotype.

References

- 1. N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulfasalazine in the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolomics reveals the metabolic map of procainamide in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genotype-guided hydralazine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. The association between NAT2 acetylator status and adverse drug reactions of sulfasalazine: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of N-Acetyltransferase 2 (NAT2) Genotype on the Pharmacokinetics of Hydralazine during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

A Comprehensive Technical Guide to the Genetic Variants of the Human NAT2 Gene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the human N-acetyltransferase 2 (NAT2) gene, its genetic variants, and their implications in pharmacology and toxicology. The document covers the classification of alleles, their functional consequences, population-based frequency distributions, and detailed experimental protocols for their characterization.

Introduction to NAT2 and the Acetylation Polymorphism

The human N-acetyltransferase 2 (NAT2) gene, located on chromosome 8p22, encodes a crucial phase II xenobiotic-metabolizing enzyme.[1][2] This enzyme, primarily expressed in the liver and gastrointestinal tract, plays a vital role in the biotransformation of a wide array of arylamine and hydrazine compounds through acetylation.[3][4] This process involves the transfer of an acetyl group from the cofactor Acetyl-CoA to the substrate, which can lead to either its activation or deactivation.[1][5]

The NAT2 gene is highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) identified within its coding region.[2][6] These genetic variations are the basis for the well-established "N-acetylation polymorphism," which segregates human populations into distinct phenotypes based on their enzyme activity: slow, intermediate, and rapid acetylators.[1][7] This polymorphism has significant clinical consequences, influencing individual responses to therapeutic drugs and susceptibility to certain cancers.[8][9][10]

NAT2 Alleles, Haplotypes, and Phenotype Classification

The classification of NAT2 acetylator status is determined by an individual's genotype, which consists of a combination of two alleles (haplotypes). The Arylamine N-acetyltransferase Gene Nomenclature Committee has cataloged numerous NAT2 alleles, with NAT24 historically considered the reference or "wild-type" allele conferring rapid enzyme activity.[7] However, it's important to note that recent updates by PharmVar have transitioned the reference allele to NAT21 (corresponding to the legacy allele NAT2*12A).[11]

Alleles containing specific non-synonymous SNPs result in reduced enzyme activity or protein stability and are classified as "slow" alleles.[6][7] The phenotype is determined as follows:

-

Slow Acetylators: Possess two slow alleles (e.g., NAT2*5B / *6A).[7]

-

Intermediate Acetylators: Possess one rapid and one slow allele (e.g., NAT2*4 / *5B).[7]

-

Rapid Acetylators: Possess two rapid alleles (e.g., NAT2*4 / *4).[7]

The most common SNPs and their corresponding haplotypes that influence phenotype are summarized in the table below.

Table 1: Common Human NAT2 Haplotypes and Associated Phenotypes

| Haplotype | Key Single Nucleotide Polymorphisms (SNPs) | Nucleotide Change | Amino Acid Change | Resulting Phenotype |

|---|---|---|---|---|

| Rapid Alleles | ||||

| NAT2*4 | (Reference/Wild-Type) | - | - | Rapid |

| NAT2*12A | c.803A>G | A to G | K268R | Rapid |

| NAT2*13A | c.282C>T | C to T | (Silent) | Rapid |

| Slow Alleles | ||||

| NAT2*5 cluster | c.341T>C | T to C | I114T | Slow |

| NAT2*6 cluster | c.590G>A | G to A | R197Q | Slow |

| NAT2*7 cluster | c.857G>A | G to A | G286E | Slow |

| NAT2*14 cluster | c.191G>A | G to A | R64Q | Slow |

Source: Data compiled from multiple sources, including the Arylamine N-acetyltransferase Gene Nomenclature Committee and related publications.[3][7][12]

Functional and Clinical Implications of NAT2 Variants

Genetic variations within the NAT2 gene can significantly alter the enzyme's function, primarily through two mechanisms: reduction in catalytic activity or decreased protein stability.[6] These alterations have profound clinical implications.

-

Pharmacogenomics and Drug Toxicity: Slow acetylators metabolize certain drugs less efficiently, leading to higher plasma concentrations and an increased risk of adverse drug reactions.[13]

-

Isoniazid: This anti-tuberculosis drug is a classic example. Slow acetylators are at a higher risk of developing peripheral neuropathy and drug-induced liver injury.[8][10]

-

Sulfonamides: Hypersensitivity reactions are more common in slow acetylators.[8][10]

-

Hydralazine and Procainamide: Increased risk of drug-induced lupus erythematosus is observed in individuals with the slow acetylator phenotype.[8][14]

-

In contrast, rapid acetylators may experience reduced efficacy of some drugs due to rapid clearance or increased production of toxic metabolites, as seen with the myelotoxicity induced by amonafide.[8][10]

-

-

Cancer Susceptibility: The role of NAT2 in metabolizing carcinogens, such as those found in tobacco smoke and well-cooked meat, links its polymorphism to cancer risk.

-

Bladder Cancer: Slow acetylators often show an increased risk, particularly when exposed to aromatic amine carcinogens from occupational sources or tobacco smoke.[9][15][16]

-

Colorectal Cancer: Rapid acetylators may have an elevated risk, potentially due to the faster conversion of heterocyclic amines from cooked meat into DNA-damaging metabolites.[9][10]

-

Global Distribution of NAT2 Allele Frequencies

The frequency of NAT2 alleles and the corresponding acetylator phenotypes vary significantly across different ethnic and geographical populations. This diversity is thought to be a result of evolutionary pressures, including changes in diet and exposure to environmental xenobiotics.[12] Generally, slow acetylator phenotypes are more common in Caucasian and African populations, while rapid acetylator phenotypes are more prevalent in East Asian populations.[17][18]

Table 2: Frequency of NAT2 Acetylator Phenotypes in Major Global Populations

| Population Group | Slow Acetylators (%) | Intermediate Acetylators (%) | Rapid Acetylators (%) |

|---|---|---|---|

| European (EUR) | 54.3% | 37.8% | 7.9% |

| African (AFR) | 29.1% | 50.7% | 20.3% |

| East Asian (EAS) | 11.1% | 36.5% | 52.4% |

| South Asian (SAS) | 54.3% | 36.9% | 8.8% |

| American (AMR) | 31.4% | 54.2% | 14.4% |

| Japanese (JPT) | 4.8% | 46.7% | 48.5% |

Note: Frequencies are approximate and can vary between subpopulations. Data is aggregated from large-scale population studies like the 1000 Genomes Project.[17][19]

Table 3: Frequencies of Major Slow Alleles in Different Ethnic Groups

| Allele | Caucasians (%) | Africans (%) | East Asians (%) |

|---|---|---|---|

| NAT2*5 Cluster | ~40-50% | ~33-42% | ~5% |

| NAT2*6 Cluster | ~25-30% | ~30% | ~20-25% |

| NAT2*7 Cluster | < 2% | ~3-6% | ~10-12% |

Source: Data compiled from various population genetics studies.[18][20][21]

Key Signaling and Metabolic Pathways

The primary role of NAT2 is the acetylation of xenobiotics. This metabolic pathway is critical for detoxification but can also lead to bioactivation. The efficiency of this pathway is directly dependent on the individual's NAT2 genotype.

Caption: Metabolic pathway of arylamine substrates via the NAT2 enzyme.

Experimental Protocols

Characterizing an individual's NAT2 status involves two primary approaches: genotyping to identify the specific alleles and phenotyping to measure the actual enzyme activity.

Genotyping identifies the specific SNPs within the NAT2 gene. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a well-established method for this purpose. An economic 4-SNP panel can accurately predict the NAT2 phenotype.[7]

I. DNA Extraction:

-

Isolate genomic DNA from whole blood, saliva, or buccal cells using a commercial kit (e.g., QIAamp DNA Mini Kit) following the manufacturer's instructions.[22]

-

Quantify the extracted DNA using a spectrophotometer and assess its purity (A260/A280 ratio).

II. PCR Amplification:

-

Set up a PCR reaction to amplify the region of the NAT2 gene containing the target SNP (e.g., the SNP at position 590 for the NAT2*6 allele).

-

Reaction Mix (25 µL total volume):

-

10x PCR Buffer: 2.5 µL

-

dNTPs (10 mM): 0.5 µL

-

Forward Primer (10 µM): 1.0 µL

-

Reverse Primer (10 µM): 1.0 µL

-

Taq Polymerase (5 U/µL): 0.25 µL

-

Genomic DNA (20-50 ng): 1.0 µL

-

Nuclease-free water: to 25 µL

-

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes.

-

35 Cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 58°C for 30 seconds.

-

Extension: 72°C for 45 seconds.

-

-

Final Extension: 72°C for 7 minutes.

-

-

Verify the amplification of the correct PCR product size via agarose gel electrophoresis.

III. Restriction Enzyme Digestion:

-

Select a restriction enzyme that specifically recognizes and cuts the sequence containing either the wild-type or the variant allele. For the G590A polymorphism (NAT2*6), the enzyme TaqI can be used, as it cuts the wild-type 'G' allele sequence.[7]

-

Digestion Mix (20 µL total volume):

-

PCR Product: 10 µL

-

10x Restriction Buffer: 2.0 µL

-

Restriction Enzyme (TaqI): 1.0 µL

-

Nuclease-free water: 7.0 µL

-

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 65°C for TaqI) for 2-4 hours.

IV. Genotype Determination:

-

Analyze the digested fragments by running them on a 2-3% agarose gel.

-

Interpret the results based on the banding pattern:

-

Homozygous Wild-Type (G/G - Rapid): The PCR product is fully digested, showing smaller bands.

-

Homozygous Variant (A/A - Slow): The PCR product remains uncut.

-

Heterozygous (G/A - Intermediate): Both uncut and digested bands are visible.

-

-

Repeat this process for other key SNPs (e.g., at positions 341, 857, and 191) to determine the full haplotype.

Caption: A simplified workflow for NAT2 genotyping.

Phenotyping provides a direct measure of an individual's metabolic capacity. The caffeine test is a minimally invasive and widely used method.[8][10]

-

Preparation: The subject must abstain from caffeine and methylxanthine-containing foods and beverages for at least 24 hours prior to the test.

-

Caffeine Administration: Administer a standard dose of caffeine (e.g., 200 mg) to the subject, typically in the form of a tablet or coffee.

-

Sample Collection: Collect a urine sample 5-6 hours after caffeine administration.

-

Metabolite Analysis:

-

Use High-Performance Liquid Chromatography (HPLC) to measure the concentrations of specific caffeine metabolites in the urine.

-

The key metabolites are 5-acetylamino-6-formylamino-3-methyluracil (AFMU) and 1-methylxanthine (1X).

-

-

Calculate Acetylation Ratio:

-

The metabolic ratio is calculated as: Molar Ratio = [AFMU] / [1X] .

-

-

Phenotype Determination:

-

The distribution of this ratio in a population is bimodal. A cutoff value (antimode) is established to distinguish between phenotypes.

-

Slow Acetylators: Subjects with a molar ratio below the antimode.

-

Rapid Acetylators: Subjects with a molar ratio above the antimode. (Note: This method primarily distinguishes slow vs. rapid/intermediate phenotypes).

-

Conclusion

The genetic polymorphism of the NAT2 gene is a paradigm for the application of pharmacogenomics in clinical practice. A comprehensive understanding of NAT2 variants, their functional effects, and their frequencies in diverse populations is essential for drug development professionals and researchers. Characterizing a patient's NAT2 genotype or phenotype allows for the personalization of drug therapy, enabling dose adjustments that can maximize therapeutic efficacy while minimizing the risk of adverse reactions. As genotyping technologies become more accessible, the integration of NAT2 status into clinical decision-making holds the promise of safer and more effective treatments for a wide range of conditions.

References

- 1. NAT2 | Cancer Genetics Web [cancer-genetics.org]

- 2. Frontiers | Human N-acetyltransferase 2 (NAT2) gene variability in Brazilian populations from different geographical areas [frontiersin.org]

- 3. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. NAT2 Gene: Understanding Its Role in Drug Metabolism and Health [learn.mapmygenome.in]

- 6. Functional characterization of human N-acetyltransferase 2 (NAT2) single nucleotide polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Clinical relevance of N-acetyltransferase type 2 (NAT2) genetic polymorphism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. Arylamine N-Acetyltransferase 2 (NAT2) Genetic Diversity and Traditional Subsistence: A Worldwide Population Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NAT2 gene polymorphism: covert drug interaction causing phenytoin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. NAT2 N-acetyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. Arylamine N-acetyltransferase 2 Polymorphisms and the Risk of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity [frontiersin.org]

- 18. Studying polymorphic variants of the NAT2 gene (NAT2*5 and NAT2*7) in Nenets populations of Northern Siberia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Studying polymorphic variants of the <i>NAT2</i> gene (<i>NAT2*5</i> and <i>NAT2*7</i>) in Nenets populations of Northern Siberia - ProQuest [proquest.com]

- 22. NAT2 genotyping and assignment of acetylator phenotype [bio-protocol.org]

A Technical Guide to the NAT2 Slow Acetylator Phenotype: Implications for Disease Risk and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyltransferase 2 (NAT2) is a critical Phase II drug-metabolizing enzyme responsible for the acetylation of a wide array of arylamine and hydrazine compounds, including numerous therapeutic drugs and environmental carcinogens.[1][2] Genetic polymorphisms in the NAT2 gene result in distinct phenotypes: rapid, intermediate, and slow acetylators.[3][4] The slow acetylator phenotype, caused by inheriting two "slow" alleles, leads to reduced enzyme activity.[5] This diminished metabolic capacity is not a neutral trait; it is associated with a significantly altered risk profile for various diseases and adverse drug reactions. Slow acetylators exhibit an increased susceptibility to certain cancers, such as bladder cancer, particularly in conjunction with environmental exposures like smoking.[6][7] Furthermore, this phenotype is a well-established risk factor for toxicity from drugs like isoniazid, where slower clearance leads to the accumulation of harmful metabolites.[3][8][9] Understanding the prevalence and impact of the NAT2 slow acetylator phenotype is paramount for drug development, clinical trial design, and the advancement of personalized medicine. This guide provides a comprehensive overview of the genetic basis of NAT2 variability, its association with disease, and the methodologies used for its determination.

The Role of N-acetyltransferase 2 (NAT2)

NAT2 is a cytosolic enzyme predominantly expressed in the liver and gut.[3][4] It catalyzes the transfer of an acetyl group from acetyl-coenzyme A to its substrates.[1] This biotransformation reaction is typically a detoxification step, converting xenobiotics into more water-soluble and readily excretable metabolites.[1] However, NAT2 can also be involved in the bioactivation of certain pro-carcinogens.[10]

Genetic Basis of Acetylation Polymorphism

The variability in acetylation capacity among individuals is primarily due to single nucleotide polymorphisms (SNPs) in the 870-bp coding region of the NAT2 gene, located on chromosome 8p22.[2][11] While over 80 NAT2 alleles have been identified, a handful of common SNPs account for the majority of the slow acetylator phenotype in most populations.[3][12]

-

Rapid Allele: The reference or "wild-type" allele is NAT2*4, which is associated with rapid acetylation.[13]

-

Slow Alleles: Common alleles that result in reduced enzyme activity or stability include NAT25 (e.g., 341T>C, rs1801280), NAT26 (e.g., 590G>A, rs1799930), and NAT2*7 (e.g., 857G>A, rs1799931).[4][13]

An individual's acetylator phenotype is determined by the combination of their two NAT2 alleles.[5]

-

Slow Acetylator: Two slow alleles (e.g., NAT2*5 / *6).

-

Intermediate Acetylator: One rapid and one slow allele (e.g., NAT2*4 / *5).

-

Rapid Acetylator: Two rapid alleles (e.g., NAT2*4 / *4).

Caption: Logical flow from NAT2 allelic combination to resulting acetylator phenotype.

Disease and Drug Toxicity Risk Associated with Slow Acetylation

The reduced metabolic capacity of slow acetylators has profound clinical implications, altering susceptibility to various diseases and increasing the risk of adverse drug reactions.

Cancer Risk

The NAT2 enzyme detoxifies arylamine carcinogens found in tobacco smoke and industrial chemicals.[14] In slow acetylators, these carcinogens persist longer, increasing the opportunity for metabolic activation by other enzymes (e.g., cytochrome P450s) into DNA-damaging agents.[15]

Table 1: Association between NAT2 Slow Acetylator Phenotype and Cancer Risk

| Cancer Type | Key Finding | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) | Citation |

|---|---|---|---|

| Bladder Cancer | Overall increased risk, particularly in smokers. | 1.4 (1.2 - 1.6) | [6][7] |

| Bladder Cancer | Meta-analysis finding. | 1.37 (1.22 - 1.54) | [3] |

| Lung Cancer | Increased risk of adenocarcinoma in non-smoking Chinese women. | 2.0 (CI not specified in snippet) | [15] |

| Prostate Cancer | Increased risk observed in a case-control study. | 1.65 (1.04 - 2.61) |[14] |

Adverse Drug Reactions (ADRs)

For drugs metabolized primarily by NAT2, the slow acetylator phenotype can lead to exaggerated pharmacological effects and a higher incidence of concentration-dependent toxicity.[16][17]

// Edges INH -> AcINH [label="NAT2\n(Acetylation)"]; AcINH -> AH [label="Hydrolysis"];

AH -> DAH [label="NAT2\n(Acetylation)"]; AH -> Hydrazine [label="Hydrolysis"];

Hydrazine -> Toxic [label="CYP2E1\n(Oxidation)", style=dashed, color="#EA4335"];

// Annotations { rank=same; INH; node [shape=plaintext, fontcolor="#202124"]; Rapid_note [label="In Rapid Acetylators,\nthis pathway is dominant,\nleading to detoxification."]; Slow_note [label="In Slow Acetylators,\nthis pathway is reduced,\nshunting metabolism\ntowards toxic oxidation."]; }

AcINH -> Rapid_note [style=invis]; Toxic -> Slow_note [style=invis]; } }

Caption: Competing metabolic pathways for the anti-tuberculosis drug isoniazid.

Table 2: Association between NAT2 Slow Acetylator Phenotype and Adverse Drug Reactions

| Drug | Adverse Reaction | Risk Metric (95% CI) | Population/Context | Citation |

|---|---|---|---|---|

| Isoniazid | Drug-Induced Liver Injury (Hepatotoxicity) | SHR = 3.05 (1.17 - 7.95) | Multi-ethnic cohort | [8][18] |

| Isoniazid | Drug-Induced Liver Injury (Hepatotoxicity) | OR = 3.97 (2.75 - 5.74) | Meta-analysis | [9] |

| Sulfasalazine | Dose-related adverse effects | OR = 0.17 (0.039 - 0.749) for fast vs. slow | Chinese IBD patients | [19] |

| Sulfonamides | Hypersensitivity reactions | More frequent in slow acetylators (Qualitative) | General | [20] |

| Dapsone | Poor tolerance | More frequent in slow acetylators (Qualitative) | General |[20] |

Other Associated Conditions

The link between NAT2 slow acetylation and other complex diseases is an active area of research, though findings are sometimes inconsistent.

Table 3: Association between NAT2 Slow Acetylator Phenotype and Other Diseases

| Disease | Key Finding | Odds Ratio (OR) (95% CI) | Note | Citation |

|---|---|---|---|---|

| Parkinson's Disease (Familial) | Significant association found. | 3.58 (1.96 - 6.56) | Compared to normal controls. | [21] |

| Parkinson's Disease | Meta-analysis showed marginally significant risk. | 1.32 (1.12 - 1.54) | Results across studies are conflicting. | [22] |

| Inflammatory Bowel Disease (IBD) | No significant association with susceptibility. | - | Slow acetylators may have more adverse effects to sulfasalazine treatment. | [19][23] |

| Autoimmune Diseases | Potential link suggested. | - | Hypothesis: accumulation of xenobiotics may trigger immune responses. |[23][24] |

Methodologies for Determining Acetylator Status

Accurate determination of an individual's acetylator status is crucial for both research and clinical applications. This can be achieved through genotyping or phenotyping.

Genotyping Protocols

Genotyping directly analyzes the NAT2 gene for SNPs known to cause the slow acetylator phenotype. It is the most common method used today.

Caption: A generalized experimental workflow for determining NAT2 genotype.

Experimental Protocol 1: NAT2 Genotyping by PCR-RFLP

This classic method involves amplifying a region of the NAT2 gene containing a specific SNP, followed by digestion with a restriction enzyme that recognizes the sequence of only one of the alleles.

-

DNA Extraction: Isolate genomic DNA from peripheral blood or buccal cells using a commercial kit (e.g., QIAamp DNA Mini Kit).[25]

-

PCR Amplification: Amplify the DNA segment containing the target SNP using specific forward and reverse primers. The reaction mixture typically includes DNA template, primers, dNTPs, Taq polymerase, and PCR buffer. Thermal cycling is performed for 30-35 cycles.

-

Restriction Enzyme Digestion: Incubate the PCR product with a restriction enzyme that has a recognition site created or eliminated by the SNP. For example, the TaqI enzyme can be used to detect the NAT2*6 allele.[11]

-

Gel Electrophoresis: Separate the digested DNA fragments on an agarose gel. The resulting banding pattern reveals the genotype. For a heterozygous individual, three bands (undigested, and two smaller digested fragments) will be visible. A homozygous wild-type will show one large undigested band, and a homozygous variant will show two smaller digested bands.

Experimental Protocol 2: NAT2 Genotyping by Real-Time PCR (TaqMan® Assay)

This high-throughput method uses fluorescently labeled probes to differentiate between alleles during the PCR reaction itself.

-

DNA Extraction: Isolate genomic DNA as described above.

-

Assay Preparation: Prepare a real-time PCR reaction mix containing DNA template, PCR master mix, and a specific TaqMan® SNP Genotyping Assay. The assay includes two allele-specific probes (one for the wild-type allele, one for the variant), each labeled with a different fluorescent reporter dye (e.g., FAM and VIC) and a quencher.[26][27]

-

Real-Time PCR: Perform the PCR in a real-time thermal cycler. During amplification, the polymerase cleaves the probe that perfectly matches the template, releasing the reporter dye from the quencher and generating a fluorescent signal.

-

Data Analysis: The instrument software plots the fluorescence from each reporter dye against the cycle number. The resulting allelic discrimination plot clusters samples into three groups: homozygous for allele 1, homozygous for allele 2, or heterozygous.

Phenotyping Protocols

Phenotyping measures the actual metabolic activity of the NAT2 enzyme by administering a probe drug and measuring the ratio of parent drug to its acetylated metabolite.

Experimental Protocol 3: NAT2 Phenotyping with Caffeine

Caffeine is a safe and widely used probe drug for determining NAT2 activity.

-

Subject Preparation: Subjects should abstain from caffeine and other methylxanthine-containing products for at least 24 hours.

-

Caffeine Administration: Administer a standard dose of caffeine (e.g., 200 mg) orally.

-

Sample Collection: Collect a urine or saliva sample 5-6 hours post-administration.

-

Metabolite Analysis: Quantify the concentrations of caffeine and its relevant metabolites using High-Performance Liquid Chromatography (HPLC). The key ratio for NAT2 activity is typically the molar ratio of 5-acetylamino-6-formylamino-3-methyluracil (AFMU) to 1-methylxanthine (1X).

-

Phenotype Classification: The distribution of the metabolic ratios in a population is bimodal. A cutoff value is established to distinguish slow acetylators from rapid/intermediate acetylators.[20]

Conclusion and Implications for Drug Development

The NAT2 slow acetylator phenotype is a common, heritable trait with significant consequences for public health and clinical pharmacology.

-

For Researchers: The inconsistent associations with diseases like Parkinson's and autoimmune disorders highlight the need for larger, well-controlled studies that account for gene-environment interactions. Investigating the role of NAT2 in endogenous metabolic pathways beyond xenobiotic detoxification is a promising frontier.[28]

-

For Drug Development Professionals: For any investigational drug that is a substrate of NAT2, determining the acetylator status of clinical trial participants is critical. This allows for stratification to identify potential differences in efficacy or toxicity, preventing adverse events and potentially salvaging a drug that might otherwise fail due to toxicity in a subset of the population. The development of NAT2-genotype guided dosing strategies, as has been explored for isoniazid, represents a tangible application of pharmacogenomics to improve therapeutic outcomes.[9]

Ultimately, a thorough understanding of the NAT2 polymorphism is essential for moving towards a more precise and personalized approach to medicine, minimizing risk and maximizing therapeutic benefit.

References

- 1. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 2. N-acetyltransferase 2 - Wikipedia [en.wikipedia.org]

- 3. PharmGKB Summary: Very Important Pharmacogene information for N-acetyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trait: Detoxification Rate (NAT2) | FitnessGenes® [fitnessgenes.com]

- 5. NAT2 gene polymorphism: covert drug interaction causing phenytoin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAT2 slow acetylation, GSTM1 null genotype, and risk of bladder cancer: results from the Spanish Bladder Cancer Study and meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NAT2 slow acetylation and bladder cancer risk: a meta-analysis of 22 case-control studies conducted in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ccit.go.th [ccit.go.th]

- 10. genecards.org [genecards.org]

- 11. The Role of N-Acetyltransferase 2 Polymorphism in the Etiopathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Accuracy of various human NAT2 SNP genotyping panels to infer rapid, intermediate and slow acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation of Eight Drugs and Worldwide Distribution of Substrate-Specific Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NAT2 | Cancer Genetics Web [cancer-genetics.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Drug metabolism - Wikipedia [en.wikipedia.org]

- 17. plexusdx.com [plexusdx.com]

- 18. researchgate.net [researchgate.net]

- 19. N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulphasalazine in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Clinical relevance of N-acetyltransferase type 2 (NAT2) genetic polymorphism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detailed genotyping demonstrates association between the slow acetylator genotype for N-acetyltransferase 2 (NAT2) and familial Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. N-acetyltransferase 2 (NAT2) gene polymorphisms in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. N-acetyltransferase 2 slow acetylator genotype associated with adverse effects of sulfasalazine in the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The N‐Acetyltransferase 2 Polymorphism and Susceptibility to Inflammatory Bowel Disease: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NAT2 genotyping and assignment of acetylator phenotype [bio-protocol.org]

- 26. atsjournals.org [atsjournals.org]

- 27. medrxiv.org [medrxiv.org]

- 28. Expression and genotype-dependent catalytic activity of N-acetyltransferase 2 (NAT2) in human peripheral blood mononuclear cells and its modulation by Sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of the NAT2 Rapid Acetylator Phenotype on Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract